molecular formula C10H15NO B2799562 (2R,4R)-2-(Furan-2-yl)-4-methylpiperidine CAS No. 2287238-80-4

(2R,4R)-2-(Furan-2-yl)-4-methylpiperidine

Cat. No. B2799562
CAS RN: 2287238-80-4
M. Wt: 165.236
InChI Key: CIBCBUOWFZOYNS-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R)-2-(Furan-2-yl)-4-methylpiperidine is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of piperidine derivatives and has been found to exhibit various biological activities.

Scientific Research Applications

Bioactive Heterocyclic Compounds

Furan derivatives are critical in designing bioactive molecules for antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The structural modification of nucleobases, nucleosides, and their analogs with furan substituents has shown promising bioactivity, indicating the furan moiety's importance in medicinal chemistry (Ostrowski, 2022).

Furan Fatty Acids and Health

Research on furan fatty acids suggests potential health benefits due to their antioxidant and anti-inflammatory activities. However, their role in diabetes and renal health is complex and requires further investigation to fully understand their impact on health (Xu et al., 2017).

Biopolymer Modification

The chemical modification of xylan with furan derivatives leads to new biopolymer ethers and esters with specific properties, highlighting the utility of furan derivatives in developing new materials with tailored functionalities (Petzold-Welcke et al., 2014).

Furan in Food Safety

Furan, a thermal food processing contaminant, poses health risks. Understanding its formation, dietary exposure, metabolism, and mitigation measures is crucial for food safety and public health (Zhang & Zhang, 2022).

Synthetic Dyes and DNA Interaction

Studies on Hoechst 33258, a furan derivative, demonstrate its utility in staining and analyzing DNA, offering insights into drug design and molecular biology (Issar & Kakkar, 2013).

Spiropiperidines in Drug Discovery

Furan-containing spiropiperidines are explored for their potential in drug discovery, particularly in creating three-dimensional chemical spaces for new therapeutic agents (Griggs et al., 2018).

Sustainable Chemicals from Biomass

The conversion of plant biomass into furan derivatives is a promising method for producing sustainable chemicals and fuels, underlining the importance of furan derivatives in green chemistry and sustainability (Chernyshev et al., 2017).

properties

IUPAC Name

(2R,4R)-2-(furan-2-yl)-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-4-5-11-9(7-8)10-3-2-6-12-10/h2-3,6,8-9,11H,4-5,7H2,1H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBCBUOWFZOYNS-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN[C@H](C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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